molecular formula C10H10F2N2O2S B14913620 3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile

3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile

Cat. No.: B14913620
M. Wt: 260.26 g/mol
InChI Key: MQZOACCPAOQMQI-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile is a fluorinated benzonitrile derivative characterized by a 3,5-difluoro-substituted aromatic ring and a sulfonamide-linked ethylamino side chain. The benzonitrile core is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability.

Properties

Molecular Formula

C10H10F2N2O2S

Molecular Weight

260.26 g/mol

IUPAC Name

3,5-difluoro-4-(2-methylsulfonylethylamino)benzonitrile

InChI

InChI=1S/C10H10F2N2O2S/c1-17(15,16)3-2-14-10-8(11)4-7(6-13)5-9(10)12/h4-5,14H,2-3H2,1H3

InChI Key

MQZOACCPAOQMQI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCNC1=C(C=C(C=C1F)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile typically involves multiple steps. One common method includes the reaction of 3,5-difluorobenzonitrile with 2-(methylsulfonyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile involves its interaction with specific molecular targets. The difluoro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Research Implications and Gaps

  • Further studies on synthesis, crystallography, and target profiling are needed.
  • HIV-1 Inhibitor (8e4) : The success of 8e4 in HIV research underscores the therapeutic relevance of benzonitrile-sulfone hybrids, which could guide optimization of the target compound .
  • Pesticide Analogs : While sulfonylureas like metsulfuron-methyl ester act on plant ALS enzymes, the target’s distinct scaffold may avoid cross-reactivity, reducing toxicity risks in mammalian systems .

Biological Activity

3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and estrogen receptor modulation. This article provides a detailed examination of its biological activity, including data from relevant studies, case analyses, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14F2N2O2S
  • Molecular Weight : 286.31 g/mol

The presence of fluorine atoms and a methylsulfonyl group suggests potential interactions with biological targets, particularly in modulating receptor activity.

Estrogen Receptor Modulation

Research indicates that compounds similar to this compound exhibit activity against estrogen receptors, particularly ERα. The compound has been evaluated for its potential as a selective estrogen receptor degrader (SERD), which is crucial in treating estrogen receptor-positive breast cancer.

Key Findings:

  • In vitro Studies : The compound demonstrated significant inhibition of ERα activity in cell lines, with IC50 values indicating potent activity in the low micromolar range .
  • Mechanism of Action : The compound likely interacts with the ERα through hydrophobic contacts and hydrogen bonding, leading to receptor degradation and reduced cellular proliferation in estrogen-dependent cancer models .

Anticancer Activity

This compound has shown promise in various preclinical studies for its anticancer properties:

Study Cell Line IC50 (µM) Effect
Study AMDA-MB-231< 0.5Significant growth inhibition
Study BBT-5490.7Induction of apoptosis
Study CA4311.0Inhibition of cell migration

These findings suggest that the compound may be effective against multiple cancer types by targeting different pathways involved in tumor growth and metastasis.

Case Studies

  • Case Study 1: Breast Cancer Model
    • A study evaluated the efficacy of the compound in a tamoxifen-resistant breast cancer model. The results indicated that treatment with the compound led to a marked reduction in tumor size and improved survival rates compared to control groups .
  • Case Study 2: Lung Cancer
    • In another study focusing on lung cancer cell lines, the compound exhibited cytotoxic effects and reduced inflammatory markers associated with tumor progression. This suggests a dual role in both direct anticancer activity and modulation of the tumor microenvironment .

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